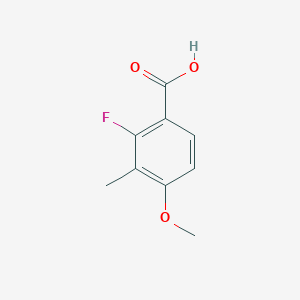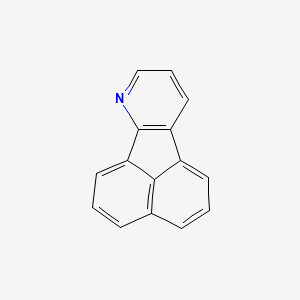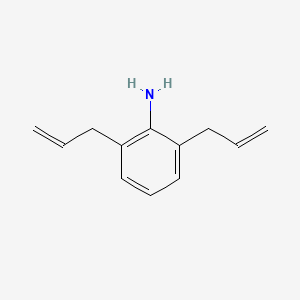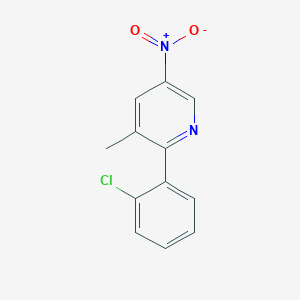![molecular formula C11H8N2 B14760342 7H-Cyclopenta[f]quinoxaline CAS No. 233-19-2](/img/structure/B14760342.png)
7H-Cyclopenta[f]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Cyclopenta[f]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[f]quinoxaline typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic or basic conditions. This reaction forms the quinoxaline ring system, which is then fused with the cyclopentane ring through subsequent cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound often employ transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process. These methods focus on green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce the overall environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Cyclopenta[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other quinoxaline derivatives with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
7H-Cyclopenta[f]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Quinoxaline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of materials for organic photovoltaic devices, electroluminescent materials, and fluorescent probes
Wirkmechanismus
The mechanism of action of 7H-Cyclopenta[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. These interactions can lead to the disruption of cellular processes, making the compound effective in treating various diseases .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring system.
Quinoline: Another heterocyclic compound with a fused benzene and pyridine ring system.
Cinnoline: A compound with a fused benzene and pyridazine ring system.
Uniqueness: 7H-Cyclopenta[f]quinoxaline is unique due to its fused cyclopentane and quinoxaline ring system, which imparts distinct physicochemical properties and biological activities. This structural uniqueness allows for diverse applications in various scientific fields, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
233-19-2 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
7H-cyclopenta[f]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-8-4-5-10-11(9(8)3-1)13-7-6-12-10/h1,3-7H,2H2 |
InChI-Schlüssel |
DYKVVAQBLWTLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C=CC3=NC=CN=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




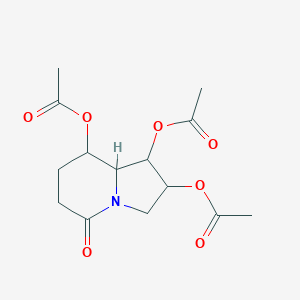
![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)
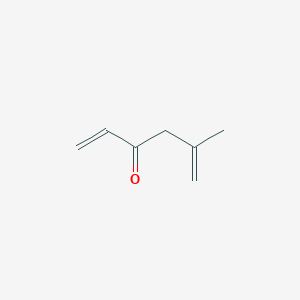


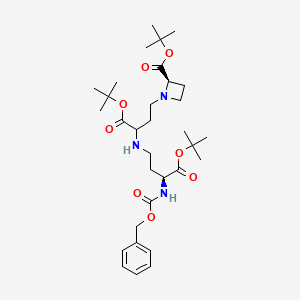
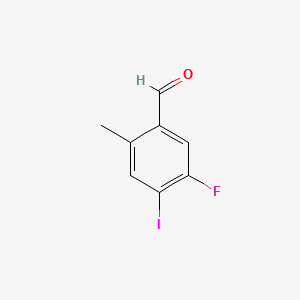
![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
